5-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
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Overview
Description
5-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a sec-butoxymethyl group and a trifluoroethyl group, which can impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the sec-butoxymethyl group: This step involves the alkylation of the pyrazole ring with sec-butyl bromide or a similar alkylating agent in the presence of a base such as potassium carbonate.
Introduction of the trifluoroethyl group: This can be done through a nucleophilic substitution reaction using a trifluoroethyl halide (e.g., trifluoroethyl iodide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethyl group could enhance the compound’s lipophilicity, potentially affecting its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the sec-butoxymethyl group, which could result in different chemical and biological properties.
5-(sec-butoxymethyl)-1H-pyrazole: Lacks the trifluoroethyl group, which could affect its reactivity and applications.
Uniqueness
The presence of both the sec-butoxymethyl and trifluoroethyl groups in 5-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole makes it unique, potentially offering a combination of properties not found in other similar compounds. This could include enhanced stability, reactivity, or biological activity.
Properties
IUPAC Name |
5-(butan-2-yloxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O/c1-3-8(2)16-6-9-4-5-14-15(9)7-10(11,12)13/h4-5,8H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYWSHWHZFGTKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=CC=NN1CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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